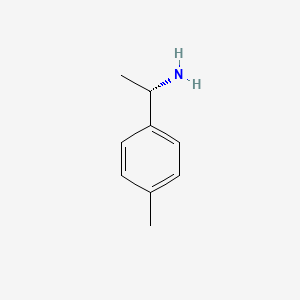

(S)-(-)-1-(p-Tolyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426759 | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-98-2 | |

| Record name | (-)-1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1-(p-Tolyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-(-)-1-(p-Tolyl)ethylamine

This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-1-(p-Tolyl)ethylamine, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies for property determination, and includes visualizations of experimental workflows.

Chemical Identity and Structure

This compound is a chiral amine that serves as a crucial building block in asymmetric synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure drugs.[1] Its chemical structure features a tolyl group and an ethylamine moiety with a stereocenter at the alpha-carbon.

-

IUPAC Name: (1S)-1-(4-methylphenyl)ethanamine[2]

Summary of Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Physical Property | Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [3][5] |

| Boiling Point | 205 °C (lit.) | [3][4] |

| Melting Point | < -20 °C | [3] |

| Density | 0.919 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.521 (lit.) | [3][4] |

| Specific Rotation ([α]20/D) | -37° (neat) | [3] |

| pKa | 9.20 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate | [3] |

| Flash Point | 180 °F (82.2 °C) | [3] |

Experimental Protocols for Property Determination

Detailed methodologies for the determination of the key physical properties are outlined below. These are standard procedures applicable to liquid amine compounds.

3.1. Determination of Boiling Point

The boiling point is determined using distillation.

-

Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The sample is heated gently.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid, indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point.

-

3.2. Determination of Density

A pycnometer is used for the precise measurement of density.

-

Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

-

3.3. Determination of Refractive Index

A refractometer is used to measure the refractive index.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

3.4. Determination of Specific Rotation

A polarimeter is used to measure the optical rotation, from which the specific rotation is calculated.

-

Apparatus: A polarimeter, a sample cell of a known path length.

-

Procedure:

-

The polarimeter is calibrated with a blank (air or a suitable solvent).

-

The sample is placed in the sample cell. For a neat liquid, the cell is filled directly.

-

The observed rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * d) where:

-

α is the observed rotation.

-

l is the path length of the sample cell in decimeters.

-

d is the density of the liquid in g/mL.

-

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of this compound, a critical process in its application in pharmaceutical synthesis.

Caption: Quality Control Workflow for this compound.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[6] It is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon).[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 27298-98-2 [m.chemicalbook.com]

- 4. This compound | 27298-98-2 [chemicalbook.com]

- 5. 1-p-Tolyl-ethylamine | CymitQuimica [cymitquimica.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

(S)-(-)-1-(p-Tolyl)ethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectral characterization of (S)-(-)-1-(p-Tolyl)ethylamine, a chiral amine of significant interest in pharmaceutical and chemical research. Its utility as a chiral building block and resolving agent makes it a valuable component in the asymmetric synthesis of complex molecules.

Chemical Structure and Properties

This compound, with the IUPAC name (1S)-1-(4-methylphenyl)ethanamine, is a chiral primary amine. The structure consists of an ethylamine backbone attached to a p-tolyl group, with the stereocenter at the alpha-carbon.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 27298-98-2 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 205 °C (lit.) | [2] |

| Density | 0.919 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.521 (lit.) | [2] |

| Optical Rotation ([α]²⁰/D) | -37° (neat) | [2] |

| pKa | 9.20 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate | [2] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.20 | d | 2H, Aromatic protons (ortho to ethylamine) |

| 7.11 | d | 2H, Aromatic protons (meta to ethylamine) |

| 4.03 | q | 1H, Methine proton (-CH) |

| 2.30 | s | 3H, Methyl protons of tolyl group (-CH₃) |

| 1.51 | s | 2H, Amine protons (-NH₂) |

| 1.34 | d | 3H, Methyl protons of ethyl group (-CH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 143.5 | Aromatic C (quaternary, attached to ethylamine) |

| 135.8 | Aromatic C (quaternary, attached to methyl) |

| 129.1 | Aromatic CH (meta to ethylamine) |

| 126.3 | Aromatic CH (ortho to ethylamine) |

| 50.8 | Methine C (-CH) |

| 25.0 | Methyl C of ethyl group (-CH₃) |

| 21.0 | Methyl C of tolyl group (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3360-3280 | N-H stretch | Primary amine (-NH₂) |

| 3020-3080 | C-H stretch | Aromatic C-H |

| 2850-2970 | C-H stretch | Aliphatic C-H |

| 1615, 1515 | C=C stretch | Aromatic ring |

| 1450 | C-H bend | Aliphatic C-H |

| 815 | C-H bend | p-disubstituted benzene |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 135 | [M]⁺ (Molecular ion) |

| 120 | [M - CH₃]⁺ |

| 93 | [C₇H₉]⁺ |

Experimental Protocols

The synthesis of enantiomerically pure this compound is typically achieved through a two-step process: the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(p-Tolyl)ethylamine via Reductive Amination

This protocol describes the synthesis of racemic 1-(p-tolyl)ethylamine from 4'-methylacetophenone using a reductive amination reaction.

Caption: Workflow for the synthesis of racemic 1-(p-tolyl)ethylamine.

Materials:

-

4'-Methylacetophenone

-

Ammonium formate (or formamide and formic acid)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 10 M)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4'-methylacetophenone and an excess of ammonium formate.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative.

-

Cool the acidic solution and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material.

-

Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the liberated amine with several portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the racemic 1-(p-tolyl)ethylamine.

Chiral Resolution of Racemic 1-(p-Tolyl)ethylamine

This protocol outlines the separation of the (S)-enantiomer from the racemic mixture using a chiral resolving agent, such as (+)-tartaric acid.[3][4][5]

Caption: Workflow for the chiral resolution of 1-(p-tolyl)ethylamine.

Materials:

-

Racemic 1-(p-tolyl)ethylamine

-

(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution (e.g., 10 M)

-

Diethyl ether

-

Erlenmeyer flask, heating plate, filtration apparatus

Procedure:

-

Dissolve the racemic 1-(p-tolyl)ethylamine in a suitable solvent, such as methanol, in an Erlenmeyer flask.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Combine the two solutions and heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)-tartrate salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Suspend the collected crystals in water and add a sodium hydroxide solution to liberate the free amine.

-

Extract the this compound with diethyl ether.

-

Dry the organic extract over a suitable drying agent, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched product.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its primary application lies in its use as a chiral auxiliary or as a precursor for more complex chiral molecules. Chiral amines are integral to a vast number of active pharmaceutical ingredients (APIs), where the specific stereochemistry is often critical for therapeutic efficacy and safety. The presence of a chiral center allows for stereospecific interactions with biological targets such as enzymes and receptors.

While direct involvement in specific signaling pathways is molecule-dependent, the incorporation of the (S)-1-(p-tolyl)ethyl moiety into a drug candidate can influence its binding affinity and selectivity for its target protein. This is a fundamental principle in rational drug design, where the three-dimensional arrangement of atoms dictates the pharmacological activity.

Caption: Role of this compound in drug development.

References

- 1. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(27298-98-2) IR Spectrum [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

In-Depth Technical Guide: (S)-(-)-1-(p-Tolyl)ethylamine

CAS Number: 27298-98-2

This technical guide provides a comprehensive overview of (S)-(-)-1-(p-Tolyl)ethylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, experimental protocols for its resolution, and its applications, particularly in the realm of asymmetric synthesis.

Core Compound Properties

This compound, also known as (S)-(-)-α,4-Dimethylbenzylamine, is a chiral primary amine that serves as a valuable building block in the synthesis of enantiomerically pure compounds. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 27298-98-2 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 205 °C (lit.) | [2] |

| Density | 0.919 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.521 (lit.) | [2] |

| Optical Rotation | [α]20/D ~ -37° (neat) | |

| InChI Key | UZDDXUMOXKDXNE-QMMMGPOBSA-N | [1] |

Experimental Protocols: Chiral Resolution

The preparation of enantiomerically pure this compound from its racemic mixture is a critical process. Two common and effective methods are detailed below: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid

This classical method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[3][4]

Principle: The racemic 1-(p-Tolyl)ethylamine is reacted with an enantiomerically pure chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This reaction forms two diastereomeric salts: [(S)-amine]•[D-DTTA] and [(R)-amine]•[D-DTTA]. Due to their different physical properties, one salt will be less soluble in a specific solvent and will preferentially crystallize, allowing for their separation. The desired enantiomer is then liberated from the isolated salt by treatment with a base.[3][5]

Detailed Protocol:

-

Salt Formation:

-

Dissolve one equivalent of racemic 1-(p-Tolyl)ethylamine in a suitable solvent such as methanol or ethanol.

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid in the same solvent, applying gentle heat if necessary to achieve a clear solution.[5]

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

-

Crystallization:

-

Isolation:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[5]

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base, such as a sodium hydroxide solution, to deprotonate the amine and liberate the free this compound.[5]

-

Extract the desired amine using an organic solvent.

-

Dry the organic extracts and remove the solvent under reduced pressure to obtain the purified enantiomer.

-

Workflow Diagram:

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Enzymatic Kinetic Resolution using Candida antarctica Lipase B

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a widely used biocatalyst for the kinetic resolution of amines.[6][7]

Principle: This method relies on the enantioselective acylation of the racemic amine. The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can obtain the unreacted amine enriched in one enantiomer and the acylated amine (amide) enriched in the other.[8]

Detailed Protocol:

-

Reaction Setup:

-

In a suitable reaction vessel, add the racemic 1-(p-Tolyl)ethylamine (1 equivalent) and an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Add an acylating agent, such as diisopropyl malonate (1 equivalent).[8]

-

Add the immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

-

Reaction Execution:

-

The reaction mixture is agitated (e.g., shaken) at a controlled temperature (typically around 40 °C).[8]

-

The progress of the reaction is monitored by chiral chromatography (GC or HPLC) to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

-

-

Work-up and Separation:

-

When the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme.

-

The unreacted this compound can be separated from the (R)-amide by standard techniques such as column chromatography or acid-base extraction.

-

Workflow Diagram:

Caption: Workflow for Enzymatic Kinetic Resolution of 1-(p-Tolyl)ethylamine.

Applications in Drug Development and Asymmetric Synthesis

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[9] Its primary application lies in its use as a chiral auxiliary or a building block to introduce a specific stereocenter into a target molecule. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The broader class of substituted ethylamines has been investigated for various therapeutic applications, including as agents targeting the central nervous system.[10] For instance, some phenethylamines act as agonists for the human trace amine-associated receptor 1 (TAAR1), which is involved in neuromodulation.[11] Additionally, the ethylamine scaffold is present in serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[12]

While a specific signaling pathway for this compound is not well-documented in publicly available literature, the general mechanism of action for related biogenic amines and their synthetic analogs often involves interaction with neurotransmitter systems. The diagram below illustrates a generalized pathway for a substituted ethylamine that might act as a neuromodulator.

Caption: Generalized Neuromodulatory Pathway for a Substituted Ethylamine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with significant applications in asymmetric synthesis, particularly in the pharmaceutical industry. The ability to obtain this compound in high enantiomeric purity through methods like diastereomeric salt formation and enzymatic kinetic resolution is crucial for its utility. While its specific biological roles are not extensively detailed, its structural similarity to known neuromodulators suggests potential for further investigation in drug discovery. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

- 1. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27298-98-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.unipd.it [research.unipd.it]

- 8. pp.bme.hu [pp.bme.hu]

- 9. chemimpex.com [chemimpex.com]

- 10. US5017723A - Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents - Google Patents [patents.google.com]

- 11. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to (S)-(-)-1-(p-Tolyl)ethylamine: Properties, Applications, and Experimental Protocols

(S)-(-)-1-(p-Tolyl)ethylamine is a chiral amine of significant interest to researchers, scientists, and drug development professionals. Its importance lies in its role as a versatile building block and resolving agent in asymmetric synthesis, which is critical for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth overview of its physicochemical properties, key applications, and a detailed experimental protocol for its use in kinetic resolution.

Physicochemical Properties

This compound, also known by its IUPAC name (1S)-1-(4-methylphenyl)ethanamine, is a colorless to clear liquid.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Weight | 135.21 g/mol [3][4][5][6] |

| Molecular Formula | C₉H₁₃N[3][4][5][6] |

| CAS Number | 27298-98-2[4][5][6][7] |

| Density | 0.919 g/mL at 25 °C[7] |

| Boiling Point | 205 °C[7] |

| Refractive Index (n20/D) | 1.521[7] |

| Purity | Typically ≥ 98% |

Applications in Asymmetric Synthesis

Chiral amines are crucial in modern pharmaceuticals as many therapeutic agents are chiral, and often only one enantiomer exhibits the desired biological activity while the other may be inactive or cause adverse effects.[8] this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1][2][3]

The primary applications include:

-

Chiral Resolving Agent: It is used to separate racemic mixtures of acids. The amine reacts with the racemic acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

-

Chiral Auxiliary: It can be temporarily incorporated into a molecule to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereochemistry is achieved, the auxiliary is removed.

-

Intermediate in Pharmaceutical Synthesis: Its chiral structure makes it a valuable starting material or intermediate for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][3]

A common and powerful technique where chiral amines are central is kinetic resolution . This method separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.[5] Enzymatic kinetic resolution, for instance, often employs lipases to selectively acylate one amine enantiomer at a much faster rate than the other.[9][10][11]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine

This section details a generalized protocol for the kinetic resolution of a racemic primary amine via enantioselective acylation using an immobilized lipase, a common application context for chiral amines. This procedure is based on established methodologies and should be optimized for specific substrates and enzymes.[4]

Objective: To separate a racemic amine into its enantiomers, yielding one enantiomer as the unreacted amine and the other as an acylated product, both with high enantiomeric excess (e.e.).

Materials:

-

Racemic primary amine (substrate)

-

Acylating agent (e.g., ethyl acetate, isopropyl methoxyacetate)[10][11]

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[4][10][11]

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)[4]

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating plate/oil bath

-

Equipment for reaction monitoring (Chiral GC or HPLC)[4]

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the racemic amine (1.0 equivalent) in the chosen anhydrous organic solvent.

-

Addition of Reagents: Add the acylating agent (0.5 - 1.0 equivalent) to the solution.

-

Enzyme Addition: Introduce the immobilized lipase (e.g., 10 mg per mmol of amine) to the reaction mixture.[10]

-

Reaction Execution: Stir the mixture at a controlled temperature, typically ranging from room temperature to 50 °C.

-

Monitoring: Monitor the progress of the reaction by periodically taking small aliquots. Analyze these samples using chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining amine and the newly formed amide.[4] The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.

-

Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine (amide) can be separated using standard techniques such as flash column chromatography or distillation.

-

Analysis: Characterize the purified, unreacted amine and the amide product to determine their final enantiomeric excess using chiral GC or HPLC.

Below is a diagram illustrating the general workflow for this experimental procedure.

Caption: General workflow for an enzymatic kinetic resolution experiment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Boiling Point of (S)-(-)-1-(p-Tolyl)ethylamine

This guide provides comprehensive technical information on the physical properties, particularly the boiling point, of (S)-(-)-1-(p-Tolyl)ethylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this chiral amine as a building block or intermediate. The document details the compound's physical characteristics, the principles governing its boiling point, and standardized experimental protocols for its determination.

Compound Identification and Physical Properties

This compound, also known as (S)-(-)-α,4-Dimethylbenzylamine, is a chiral primary amine widely used in asymmetric synthesis and as an intermediate in the production of pharmaceuticals.[1] Its chemical and physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27298-98-2 | [2][3] |

| Molecular Formula | C₉H₁₃N | [3][4] |

| Molecular Weight | 135.21 g/mol | [3][4] |

| Boiling Point | 205 °C (at atmospheric pressure) | [2][4][5] |

| 105 °C (at 27 mmHg) | [1][6] | |

| Melting Point | < -20°C | [2][4] |

| Density | 0.919 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.521 | [2][4] |

| Optical Rotation ([α]²⁰/D) | -37° (neat) | [2][4] |

| Flash Point | 180 °F (82.2 °C) | [2][4] |

Principles Influencing the Boiling Point

The boiling point of an amine is determined by the strength of its intermolecular forces. As a primary amine, this compound exhibits a relatively high boiling point compared to nonpolar compounds of similar molecular weight due to its ability to form intermolecular hydrogen bonds.

-

Hydrogen Bonding: The presence of hydrogen atoms bonded to the electronegative nitrogen atom allows for hydrogen bonding between molecules.[7][8] This strong intermolecular force requires significant energy to overcome, resulting in a higher boiling point than that of corresponding tertiary amines (which cannot hydrogen bond with each other) or alkanes.[8][9]

-

Molecular Weight: The boiling point increases with molecular mass due to stronger van der Waals dispersion forces.[8]

-

Comparison to Alcohols: While capable of hydrogen bonding, amines generally have lower boiling points than alcohols of comparable molecular weight.[7][9] This is because nitrogen is less electronegative than oxygen, leading to weaker hydrogen bonds in amines compared to those in alcohols.[9]

The diagram below illustrates the intermolecular hydrogen bonding between two molecules of a primary amine, which is the key interaction governing the boiling point of this compound.

Caption: Intermolecular hydrogen bonding between primary amine molecules.

Experimental Protocols for Boiling Point Determination

Accurate determination of the boiling point is crucial for substance identification and purification. The following are standard laboratory protocols for this measurement.

This method is one of the most straightforward techniques and is advantageous for its use of small sample quantities (less than 0.5 mL).[10] The procedure relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Methodology:

-

Sample Preparation: Fill a small test tube (fusion tube) to a depth of approximately 1-2 cm with this compound.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a small rubber band or wire. The bottom of the fusion tube should be level with the thermometer's bulb.

-

Heating: Insert the thermometer and attached tube into a Thiele tube containing mineral oil, ensuring the sample is positioned near the middle of the oil bath for uniform heating.[10]

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point.[10]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[10]

-

Recording: Record the temperature and the ambient barometric pressure.

If a larger quantity of the substance is available or if purification is being performed concurrently, the boiling point can be determined during distillation.[10]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place at least 5 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.[10]

-

Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer accurately measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Heating and Distillation: Heat the flask gently. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser.

-

Measurement: Record the temperature at which a stable and continuous distillation occurs. This plateau temperature, observed when the bulk of the material distills, is the boiling point.[10]

-

Recording: Record the barometric pressure at the time of the measurement.

The following diagram outlines the logical workflow for determining a boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube Method.

Conclusion

The boiling point of this compound is a critical physical constant, documented at 205 °C under atmospheric pressure.[2][4][5] This value is a direct consequence of the compound's molecular structure, specifically its ability as a primary amine to form intermolecular hydrogen bonds. For precise experimental verification, standardized methods such as the Thiele tube or distillation techniques should be employed, with careful attention to procedural detail and the recording of ambient pressure. This guide provides the foundational data and methodologies required by scientific professionals for the effective use and characterization of this important chemical reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 27298-98-2 [m.chemicalbook.com]

- 3. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 27298-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 27298-98-2 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Density of (S)-(-)-1-(p-Tolyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of (S)-(-)-1-(p-Tolyl)ethylamine, a chiral amine frequently utilized in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its key physical properties, detailed experimental protocols for density determination, and a logical workflow for its characterization.

Core Physical Properties

This compound is a colorless to light yellow liquid at standard conditions. A critical physical parameter for this compound is its density, which is essential for various applications, including reaction stoichiometry calculations, process design, and quality control.

Quantitative Data Summary

| Property | Value | Conditions |

| Density | 0.919 g/mL | 25 °C [1][2][3] |

Experimental Protocols for Density Determination

The accurate determination of a liquid's density is paramount in a research and development setting. Several established methods can be employed, each with its own advantages in terms of accuracy, sample volume requirements, and equipment availability. Below are detailed protocols for three common methods suitable for determining the density of liquid amines like this compound.

Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the accurate measurement of the mass of a known volume of the liquid.

Materials:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance (accurate to at least 0.0001 g)

-

Thermometer

-

This compound sample

-

Distilled water

-

Acetone or other suitable solvent for cleaning

-

Thermostatic bath (optional, for high precision)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer on the analytical balance. Record this mass as m₀.

-

Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. If using a stopper with a capillary, the capillary should be filled. Place the filled pycnometer in a thermostatic bath to bring it to a constant temperature (e.g., 25 °C). Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass as m₁.

-

Mass of Sample: Empty and dry the pycnometer again. Fill it with the this compound sample, ensuring there are no air bubbles. Bring the sample to the same constant temperature as the water. Wipe the outside of the pycnometer dry and weigh it. Record this mass as m₂.

-

Calculation: The density of the sample (ρₛ) can be calculated using the following formula:

ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρw

where ρw is the known density of water at the measurement temperature.

Hydrometer Method

The hydrometer method is a rapid and straightforward technique for determining the specific gravity, and thus the density, of a liquid. It is based on Archimedes' principle.

Materials:

-

Hydrometer with an appropriate density range

-

Graduated cylinder or a hydrometer jar

-

Thermometer

-

This compound sample

Procedure:

-

Sample Preparation: Pour a sufficient amount of the this compound sample into a clean, dry graduated cylinder or hydrometer jar to allow the hydrometer to float freely without touching the sides or bottom.

-

Temperature Measurement: Measure and record the temperature of the liquid sample.

-

Hydrometer Immersion: Gently lower the hydrometer into the liquid until it floats freely. Give it a slight spin to dislodge any potential air bubbles.

-

Reading the Scale: Once the hydrometer has settled, read the scale at the point where the surface of the liquid meets the stem of the hydrometer. This reading gives the specific gravity of the liquid.

-

Density Calculation: To obtain the density, multiply the specific gravity reading by the density of water at the measurement temperature.

Oscillating U-tube Densitometer

Modern digital density meters often utilize an oscillating U-tube to provide fast and highly accurate density measurements with small sample volumes.

Materials:

-

Oscillating U-tube densitometer

-

Syringe for sample injection

-

This compound sample

-

Cleaning solvents (e.g., acetone, ethanol)

-

Dry air or nitrogen source

Procedure:

-

Instrument Calibration: Calibrate the densitometer according to the manufacturer's instructions, typically using dry air and distilled water as standards.

-

Sample Injection: Using a clean, dry syringe, inject the this compound sample into the U-tube, ensuring there are no air bubbles in the sample cell.

-

Measurement: The instrument will electronically excite the U-tube, causing it to oscillate. The frequency of oscillation is dependent on the mass, and therefore the density, of the sample in the tube. The instrument automatically calculates and displays the density of the sample.

-

Cleaning: After the measurement is complete, flush the U-tube with appropriate solvents and dry it with a stream of air or nitrogen to prepare it for the next sample.

Workflow for Physicochemical Characterization

The determination of density is a fundamental step in the broader process of physicochemical characterization of a chemical substance. The following diagram illustrates a typical workflow.

Caption: Workflow for the physicochemical characterization of a liquid amine.

References

(S)-(-)-1-(p-Tolyl)ethylamine: A Technical Guide to Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical rotation of (S)-(-)-1-(p-Tolyl)ethylamine, a critical parameter in its application as a chiral resolving agent and a building block in asymmetric synthesis. This document outlines the quantitative data regarding its specific rotation, details the experimental protocols for its measurement, and discusses the determination of its enantiomeric purity.

Physicochemical Properties and Optical Rotation

This compound is the levorotatory enantiomer of 1-(p-Tolyl)ethylamine. Its optical rotation is a fundamental property used to determine its enantiomeric purity and concentration in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27298-98-2[1] |

| Molecular Formula | C₉H₁₃N[1] |

| Molecular Weight | 135.21 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 205 °C[1] |

| Density | 0.919 g/mL at 25 °C[1] |

The specific rotation of a chiral compound is a constant under defined conditions of temperature, wavelength, solvent, and concentration. For the enantiomeric pair of 1-(p-Tolyl)ethylamine, the (R)-enantiomer is dextrorotatory (+), and the (S)-enantiomer is levorotatory (-).

Table 2: Specific Optical Rotation of 1-(p-Tolyl)ethylamine Enantiomers

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (R)-(+)-1-(p-Tolyl)ethylamine | +37.5° | 20°C, Sodium D-line (589 nm), neat (undiluted)[2] |

| This compound | -37.5° | 20°C, Sodium D-line (589 nm), neat (undiluted) (inferred) |

It is crucial to note that the specific rotation is highly dependent on the solvent. For instance, a study on the structurally similar compound (S)-(-)-α-methylbenzylamine demonstrated a significant variation in its optical rotation across 39 different solvents.[3][4] Therefore, for accurate and reproducible results, it is imperative to specify the solvent and concentration when reporting optical rotation values.

Experimental Protocol for Optical Rotation Measurement

The following is a generalized experimental protocol for determining the optical rotation of this compound using a polarimeter.

Instrumentation and Materials

-

Polarimeter with a sodium lamp (D-line, 589 nm) or other monochromatic light source.

-

Polarimeter cell (1 dm path length).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

This compound sample.

-

High-purity solvent (e.g., ethanol, methanol, chloroform).

Procedure

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the zero rotation with a blank solvent-filled cell.

-

Sample Preparation:

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α) in degrees.[7]

-

Perform multiple readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

Caption: Workflow for Optical Rotation Measurement.

Determination of Enantiomeric Excess and its Relationship with Optical Rotation

The measured optical rotation of a sample is directly proportional to its enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance and is defined as:

ee (%) = (|[moles of (S) - moles of (R)]| / [moles of (S) + moles of (R)]) × 100

A racemic mixture (50:50 of both enantiomers) will have an ee of 0% and will not rotate plane-polarized light. An enantiomerically pure sample will have an ee of 100%.

The optical purity of a sample can be calculated from its specific rotation:

Optical Purity (%) = ([α]_observed / [α]_max) × 100

where:

-

[α]_observed is the specific rotation of the sample.

-

[α]_max is the specific rotation of the pure enantiomer under the same conditions.

For most practical purposes, optical purity is considered equivalent to enantiomeric excess.

Methods for Determining Enantiomeric Excess

While polarimetry provides a measure of optical purity, other analytical techniques are employed for a more direct and often more accurate determination of enantiomeric excess.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The enantiomers are separated on a chiral stationary phase, and the relative peak areas are used to calculate the enantiomeric excess.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.[10]

Caption: Analytical Methods for Determining Enantiomeric Excess.

Significance in Drug Development and Asymmetric Synthesis

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound is a valuable chiral auxiliary and resolving agent. Its effectiveness in these roles is directly dependent on its enantiomeric purity. Therefore, the accurate determination of its optical rotation is a critical quality control step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

References

- 1. This compound | 27298-98-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (S)-(-)-1-(p-Tolyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block and resolving agent for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and its applications in chemical synthesis.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in various grades of purity, with prices varying accordingly.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (S)-(-)-1-(4-Methylphenyl)ethylamine | 27298-98-2 | ≥98% | 1g, 5g, 25g |

| TCI America | This compound | 27298-98-2 | >98.0% (GC) | 1g, 5g, 25g |

| Alfa Aesar | This compound | 27298-98-2 | 98% | 1g, 5g, 25g |

| Chem-Impex | This compound | 27298-98-2 | ≥98% (GC) | 1g, 5g, 10g, 25g |

| Fluorochem | This compound | 27298-98-2 | 98% | 1g, 5g, 10g, 25g |

Note: Availability and quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | < -20 °C | [1][3] |

| Boiling Point | 205 °C (lit.) | [1][3] |

| Density | 0.919 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n²⁰/D) | 1.521 (lit.) | [1][3] |

| Specific Optical Rotation ([α]²⁰/D) | -37° (neat) | [1][3] |

| Solubility | Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate | [1] |

| pKa | 9.20 ± 0.10 (Predicted) | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. |

For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This compound is widely used as a chiral auxiliary and a resolving agent in asymmetric synthesis. Below are generalized experimental protocols illustrating its application.

Use as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be used to form chiral imines, which can then undergo diastereoselective reactions.

General Protocol for Diastereoselective Alkylation of a Chiral Imine:

-

Imine Formation: React this compound with a prochiral ketone or aldehyde in an appropriate solvent (e.g., toluene, dichloromethane) with a dehydrating agent (e.g., magnesium sulfate, molecular sieves) to form the corresponding chiral imine. The reaction is typically carried out at room temperature to reflux temperatures.

-

Deprotonation: Cool the solution containing the chiral imine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon, nitrogen). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the α-carbon of the imine, forming a chiral enamine or aza-enolate.

-

Alkylation: Add an electrophile (e.g., an alkyl halide) to the solution at low temperature. The stereochemistry of the incoming electrophile is directed by the chiral auxiliary.

-

Hydrolysis: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. The chiral auxiliary is then cleaved by acidic hydrolysis (e.g., with aqueous HCl) to yield the enantiomerically enriched α-substituted ketone or aldehyde and recover the chiral auxiliary.

Use in Dynamic Kinetic Resolution of Amines

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture of chiral compounds into a single enantiomer with a theoretical yield of 100%. In the DKR of amines, one enantiomer is selectively acylated by an enzyme, while the unreacted enantiomer is continuously racemized by a metal catalyst. While a specific protocol for this compound was not found, a general procedure for a similar amine, 1-phenylethylamine, is described and can be adapted.

General Protocol for Dynamic Kinetic Resolution of a Racemic Amine:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the racemic amine, an acyl donor (e.g., ethyl acetate), a lipase enzyme (e.g., Novozym 435), a racemization catalyst (e.g., a palladium-based catalyst), and a suitable solvent (e.g., toluene).

-

Reaction Conditions: Heat the reaction mixture to a temperature that allows for both efficient enzymatic acylation and racemization (typically 60-100 °C).

-

Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the enzyme and catalyst, and remove the solvent under reduced pressure. The resulting enantiomerically enriched amide can be purified by column chromatography or crystallization.

Logical Relationships in Chiral Synthesis

The use of this compound in asymmetric synthesis is a prime example of transferring chirality from a known chiral source to a new molecule. This process is fundamental to the creation of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

References

Spectroscopic Analysis of (S)-(-)-1-(p-Tolyl)ethylamine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the chiral amine (S)-(-)-1-(p-Tolyl)ethylamine, a compound of significant interest in pharmaceutical and chemical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | d | 2H | Ar-H |

| 7.11 | d | 2H | Ar-H |

| 4.04 | q | 1H | CH-NH₂ |

| 2.30 | s | 3H | Ar-CH₃ |

| 1.5 - 1.6 (approx.) | br s | 2H | NH₂ |

| 1.34 | d | 3H | CH-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.0 (approx.) | Ar-C (quaternary) |

| 136.5 (approx.) | Ar-C (quaternary) |

| 129.1 (approx.) | Ar-CH |

| 126.5 (approx.) | Ar-CH |

| 50.5 (approx.) | CH-NH₂ |

| 24.5 (approx.) | CH-CH₃ |

| 21.0 (approx.) | Ar-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its primary amine and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 (approx.) | Medium, Broad | N-H stretch (primary amine) |

| 3080 - 3020 (approx.) | Medium | C-H stretch (aromatic) |

| 2960 - 2850 (approx.) | Medium | C-H stretch (aliphatic) |

| 1610 (approx.) | Medium | N-H bend (primary amine) |

| 1515 (approx.) | Strong | C=C stretch (aromatic ring) |

| 815 (approx.) | Strong | C-H bend (p-disubstituted aromatic) |

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: A 400 MHz NMR spectrometer, such as a Bruker AC-400, is used for the analysis. The instrument is tuned and locked onto the deuterium signal of the solvent.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 240 ppm) is employed. A longer relaxation delay and a significantly higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used for the analysis. A background spectrum of the clean salt plates is recorded first.

-

Spectrum Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Use of (S)-(-)-1-(p-Tolyl)ethylamine in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a highly effective chiral resolving agent, primarily utilized for the separation of enantiomers of racemic carboxylic acids. Its application is of significant importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dramatically influence its pharmacological activity and toxicological profile. This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution via diastereomeric salt formation.

The fundamental principle of this resolution technique lies in the reaction of a racemic carboxylic acid with the enantiomerically pure amine, this compound. This acid-base reaction yields a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physicochemical properties, most notably their solubility in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequently, the enantiomerically enriched carboxylic acid can be liberated from the isolated salt.

Mechanism of Chiral Resolution

The process of chiral resolution using this compound can be conceptually broken down into three key stages: diastereomeric salt formation, fractional crystallization, and liberation of the enantiomerically pure acid.

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Applications and Quantitative Data

This compound has been successfully employed in the resolution of various racemic carboxylic acids. The efficiency of the resolution is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. Below is a summary of quantitative data from reported applications.

| Racemic Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (±)-1,4-Benzodioxane-2-carboxylic acid | (S)-1-(p-methylphenyl)ethylamine | Methanol | High | 98-99 | Bolchi et al. |

| (±)-1,4-Benzodioxane-2-carboxylic acid | (S)-1-(p-methylphenyl)ethylamine | Ethanol | High | 98-99 | Bolchi et al. |

| (±)-Ibuprofen | (S)-(-)-α-methylbenzylamine** | Methanol/Water (1:6) | 95 | 80 | Lee et al. |

*Note: (S)-1-(p-methylphenyl)ethylamine is another name for this compound. **Note: (S)-(-)-α-methylbenzylamine is a close structural analog of this compound, and the results are indicative of the potential efficiency.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Protocol 1: General Procedure for Chiral Resolution

This protocol outlines the fundamental steps for diastereomeric salt formation, crystallization, and isolation.

Caption: Key steps in diastereomeric salt crystallization.

Materials:

-

Racemic carboxylic acid

-

This compound (0.5-1.0 equivalent)

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate)

-

Standard laboratory glassware (Erlenmeyer flask, reflux condenser, filtration apparatus)

-

Heating and stirring apparatus

Procedure:

-

Dissolution and Salt Formation:

-

In an Erlenmeyer flask, combine the racemic carboxylic acid (1.0 equivalent) and this compound (0.5 to 1.0 equivalent).

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture with stirring until a clear solution is obtained.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired diastereomeric salt, or by further cooling in an ice bath or refrigerator.

-

-

Isolation of the Diastereomeric Salt:

-

Once crystallization is complete, collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Drying:

-

Dry the isolated diastereomeric salt, for example, in a vacuum oven at a suitable temperature.

-

-

Analysis (Optional but Recommended):

-

Determine the diastereomeric excess (de) of the crystallized salt using techniques such as NMR spectroscopy or HPLC.

-

The melting point of the salt can also be a useful indicator of purity.

-

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

This protocol describes the process of recovering the resolved carboxylic acid from the isolated diastereomeric salt.

Application Notes and Protocols for the Resolution of Racemic Carboxylic Acids with (S)-(-)-1-(p-Tolyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Many bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a classical and widely used method for resolving racemic carboxylic acids.[1][2][3] This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

(S)-(-)-1-(p-Tolyl)ethylamine is an effective chiral resolving agent for a variety of racemic carboxylic acids, particularly those belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Its structural similarity to (S)-(-)-1-phenylethylamine, a well-established resolving agent, makes it a valuable tool in chiral separations. This document provides detailed application notes and protocols for the resolution of racemic carboxylic acids using this compound.

Principle of Resolution

The fundamental principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic carboxylic acid, an equimolar mixture of (R)- and (S)-enantiomers, is treated with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed: ((R)-acid•(S)-amine) and ((S)-acid•(S)-amine). Due to their different three-dimensional arrangements, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved enantiomer of the carboxylic acid is recovered from the isolated diastereomeric salt by treatment with a strong acid, which protonates the carboxylate and liberates the free carboxylic acid and the ammonium salt of the resolving agent.

Experimental Protocols

This section provides a detailed protocol for the resolution of a racemic carboxylic acid, using ibuprofen as a representative example, with this compound.

Materials and Equipment

-

Racemic ibuprofen

-

This compound (enantiomerically pure)

-

Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄), 2M solution

-

2-Propanol

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Büchner funnel)

-

Magnetic stirrer with hotplate

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

Polarimeter for measuring optical rotation

-

Chiral HPLC system for determining enantiomeric excess

Protocol for the Resolution of Racemic Ibuprofen

Part A: Formation and Isolation of the Diastereomeric Salt

-

In a 125 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.5 M aqueous potassium hydroxide (KOH) solution.

-

Heat the mixture to approximately 75-85 °C with stirring to ensure complete dissolution of the ibuprofen.

-

In a separate container, weigh out an equimolar amount of this compound. Note: Calculate the required mass based on the molar mass of ibuprofen and the resolving agent.

-

Slowly add the this compound dropwise to the heated ibuprofen solution while stirring continuously.

-

A precipitate of the diastereomeric salt should begin to form within a few minutes.

-

Continue to stir the mixture at 75-85 °C for one hour to ensure complete salt formation and to allow for the crystallization of the less soluble diastereomer.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath for approximately 15 minutes to maximize the precipitation of the salt.

-

Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount (2-3 mL) of ice-cold water to remove any soluble impurities.

-

Dry the isolated salt, which is enriched in the (S)-ibuprofen-(S)-amine diastereomer.

Part B: Recrystallization of the Diastereomeric Salt (Optional but Recommended)

-

To further enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent, such as 2-propanol.

-

Dissolve the salt in a minimal amount of hot 2-propanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.

-

Dry the recrystallized salt.

Part C: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Place the dried diastereomeric salt (from Part A or B) into a 50 mL beaker.

-

Add 25 mL of 2M sulfuric acid (H₂SO₄) to the beaker and stir for approximately 5 minutes. This will protonate the carboxylate and dissolve the salt, liberating the free carboxylic acid which may appear as an oil or solid.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with 15 mL portions of methyl tert-butyl ether (MTBE).

-

Combine the organic extracts and wash them once with 15 mL of water and once with 15 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the MTBE using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

Part D: Analysis of the Resolved Carboxylic Acid

-

Yield Calculation: Determine the mass of the recovered enantiomerically enriched ibuprofen and calculate the percentage yield based on the initial amount of the desired enantiomer in the racemic mixture (i.e., 1.5 g of (S)-ibuprofen).

-

Melting Point: Measure the melting point of the resolved ibuprofen. The melting point of enantiomerically pure (S)-ibuprofen is typically higher than that of the racemic mixture.

-

Optical Rotation: Prepare a solution of the resolved ibuprofen in a suitable solvent (e.g., ethanol) of a known concentration. Measure the optical rotation using a polarimeter. The specific rotation can be calculated and compared to the literature value for the pure enantiomer.

-

Enantiomeric Excess (e.e.): The most accurate method to determine the enantiomeric purity is by chiral High-Performance Liquid Chromatography (HPLC). Prepare a sample of the resolved ibuprofen and analyze it on a suitable chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Presentation

The following tables summarize typical quantitative data obtained from the resolution of a racemic carboxylic acid using this compound. The values presented are illustrative and may vary depending on the specific carboxylic acid and experimental conditions.

Table 1: Resolution of Racemic Ibuprofen

| Parameter | Initial Racemic Ibuprofen | Diastereomeric Salt (1st Crop) | Recrystallized Salt | Recovered (S)-Ibuprofen |

| Mass (g) | 3.0 | 2.1 | 1.8 | 1.1 |

| Yield (%) | - | - | - | 73.3% (based on 1.5g of S-enantiomer) |

| Diastereomeric Excess (d.e.) (%) | N/A | ~85 | >98 | N/A |

| Enantiomeric Excess (e.e.) (%) | 0 | N/A | N/A | >98 |

| Melting Point (°C) | 75-77 | Varies | Varies | 50-52 |

| Specific Rotation [α]D | 0° | Varies | Varies | +57° (in Ethanol) |

Table 2: Solvent Screening for Diastereomeric Salt Crystallization

| Solvent System | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) |

| Methanol | 65 | 80 |

| Ethanol | 70 | 88 |